(Z)-9-Dodecen-1-ol acetate
Overview
Description
9Z-Dodecenyl acetate is a carboxylic ester.
Mechanism of Action
Target of Action
Z-9-Dodecen-1-yl acetate, also known as Grapemone, primarily targets male grapeberry moths (Eupoecilia ambiguella) . The compound acts as a sex pheromone , emitted by virgin female grapeberry moths to signal their readiness to mate .
Mode of Action
The mode of action of Grapemone involves disrupting the mating process of grapeberry moths . Males locate and subsequently mate with female moths by following the pheromone trail or pheromone plume emitted by virgin females . The application of Grapemone makes trail following impossible, creating a competition between the applied and natural pheromone plume, leading to false trail following .
Biochemical Pathways
The pheromone interacts with olfactory receptors in the male moths, triggering a behavioral response .
Pharmacokinetics
As a volatile substance, it’s likely that grapemone is rapidly dispersed in the environment upon release .
Result of Action
The primary result of Grapemone’s action is the disruption of the mating process among grapeberry moths . By interfering with the males’ ability to follow the pheromone trail of females, Grapemone prevents successful mating, thereby controlling the population of this pest .
Action Environment
The efficacy and stability of Grapemone are influenced by environmental factors. As a volatile substance, it diffuses out of the dispenser and is dispersed throughout the orchard . Its effectiveness can be affected by factors such as wind direction and speed, temperature, and humidity .
Biochemical Analysis
Biochemical Properties
It is known that this compound is derived from 2-Decyn-1-ol, which is used in the synthesis of antitumor agents and aromatase inhibitors used in the treatment of cancers, primarily breast and ovarian . This suggests that Z-9-Dodecen-1-yl acetate may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the compound is used in the synthesis of antitumor agents and aromatase inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
[(Z)-dodec-9-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQOUCMBNXSBK-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035524 | |
Record name | (Z)-Dodec-9-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-11-1 | |
Record name | (Z)-9-Dodecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16974-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dodecenyl acetate, (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Dodecen-1-ol, 1-acetate, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Dodec-9-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-9-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DODECENYL ACETATE, (9Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWM7282GA1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z)-9-Dodecen-1-ol acetate work as an insect attractant?
A1: this compound is a primary component of the female fall armyworm's sex pheromone. Male moths detect this compound with specialized receptors on their antennae, triggering a flight response towards the perceived pheromone source. [, , , , , ].
Q2: What are the practical applications of this compound in agriculture?
A2: this compound is primarily used in monitoring and managing fall armyworm populations. It serves as a lure in traps, allowing farmers and researchers to estimate population size and predict potential infestations [, , ]. Additionally, it can be used in mating disruption techniques, where the widespread release of the pheromone disorients males, preventing them from finding and mating with females [, , , ].
Q3: What types of traps are used with this compound for monitoring fall armyworm populations?
A3: Various traps are effective, including blacklight traps, cylindrical electric grid traps, and sticky traps baited with this compound [, , ]. Sticky traps are particularly useful due to their low cost, portability, and lack of reliance on electricity [].
Q4: Does the presence of other pheromone components affect the efficacy of this compound?
A5: Yes, the fall armyworm pheromone system involves multiple compounds. Studies indicate that the addition of other pheromone components, like (Z)-9-tetradecen-1-ol acetate, can affect the attraction of males [, , ]. In some cases, specific ratios of different pheromone components are needed for optimal attraction [].
Q5: Are there any known cases of fall armyworms developing resistance to this compound?
A5: While the provided research doesn't specifically address resistance development, it's a possibility with prolonged use of any pest control method. Monitoring for potential changes in trap efficacy is essential.
Q6: How is this compound incorporated into different delivery systems for pest control?
A8: this compound can be incorporated into various controlled release systems for mating disruption, such as plastic strips []. The choice of release system influences the compound's diffusion rate and field longevity.
Q7: How can I learn more about the analytical methods used to characterize and quantify this compound?
A9: Information on the analysis of this compound, including techniques like gas chromatography coupled with mass spectrometry (GC-MS), can be found in studies focusing on pheromone identification and residue analysis [, , ].
Q8: Where can I find resources about the synthesis of this compound and its analogues?
A10: Research papers focusing on the synthesis of pheromone compounds often provide detailed methods for creating this compound and exploring structural modifications [, , ].
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